molecular formula C7H6BrN B1341823 2-Bromo-4-vinylpyridine CAS No. 697300-78-0

2-Bromo-4-vinylpyridine

Cat. No.: B1341823
CAS No.: 697300-78-0
M. Wt: 184.03 g/mol
InChI Key: OHAOVNXYYOWZJK-UHFFFAOYSA-N
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Description

2-Bromo-4-vinylpyridine is an organic compound with the molecular formula C7H6BrN It is a derivative of pyridine, where a bromine atom is substituted at the second position and a vinyl group at the fourth position

Mechanism of Action

Biochemical Analysis

Cellular Effects

The effects of 2-Bromo-4-vinylpyridine on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression. It also affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways. These effects are essential for understanding how this compound can be used in therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term studies have indicated that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological processes. For instance, high doses of this compound have been associated with toxic effects, including cellular damage and altered metabolic activity. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The study of these metabolic pathways is essential for understanding the compound’s pharmacokinetics and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, this compound can accumulate in certain cellular compartments, influencing its localization and activity. Understanding these transport and distribution mechanisms is important for optimizing the compound’s therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localization patterns are crucial for the compound’s activity and function, as they determine its interactions with other biomolecules and its overall biological effects .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-vinylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Azobisisobutyronitrile (AIBN): A radical initiator for polymerization.

    Palladium Catalysts: Used in coupling reactions.

Major Products Formed:

    Substituted Pyridines: Formed through nucleophilic substitution.

    Polymers: Formed through polymerization of the vinyl group.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

2-Bromo-4-vinylpyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    4-Vinylpyridine: Lacks the bromine atom, making it less reactive in substitution reactions.

    2-Bromo-5-vinylpyridine: Similar structure but with the vinyl group at a different position, affecting its reactivity and applications.

    2-Bromo-3-vinylpyridine: Another isomer with different reactivity patterns.

Uniqueness: 2-Bromo-4-vinylpyridine is unique due to the specific positioning of the bromine and vinyl groups, which confer distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic chemistry and material science .

Properties

IUPAC Name

2-bromo-4-ethenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN/c1-2-6-3-4-9-7(8)5-6/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAOVNXYYOWZJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591460
Record name 2-Bromo-4-ethenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697300-78-0
Record name 2-Bromo-4-ethenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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